N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Anti-inflammatory and Analgesic Activities N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. One study highlighted the synthesis of celecoxib derivatives, indicating compounds exhibiting significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Antioxidant Properties Sulphonamides incorporating 1,3,5-triazine structural motifs, which may include derivatives of this compound, have shown moderate antioxidant activity. This suggests potential for applications in conditions where oxidative stress plays a key role (Nabih Lolak et al., 2020).
Anticancer Activity Derivatives of the compound have been explored for their anticancer properties, with some exhibiting potent activity against human tumor cell lines. This research opens pathways for the development of new therapeutic agents targeting cancer cells (S. Alqasoumi et al., 2009).
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-12(21)16-7-4-14(26-16)10-11-19-27(24,25)15-5-2-13(3-6-15)20-17(22)8-9-18(20)23/h2-7,19H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXQRDWGKJFHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.